molecular formula C12H17NO3S B11110145 4-[(4-Methylbenzyl)sulfonyl]morpholine

4-[(4-Methylbenzyl)sulfonyl]morpholine

Cat. No.: B11110145
M. Wt: 255.34 g/mol
InChI Key: ILOYPWVVTODNBA-UHFFFAOYSA-N
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Description

4-[(4-METHYLPHENYL)METHANESULFONYL]MORPHOLINE is an organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-METHYLPHENYL)METHANESULFONYL]MORPHOLINE typically involves the reaction of 4-methylphenylmethanesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:

    Reactants: 4-methylphenylmethanesulfonyl chloride and morpholine.

    Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: In some cases, a base such as triethylamine is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-[(4-METHYLPHENYL)METHANESULFONYL]MORPHOLINE follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-METHYLPHENYL)METHANESULFONYL]MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

4-[(4-METHYLPHENYL)METHANESULFONYL]MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-[(4-METHYLPHENYL)METHANESULFONYL]MORPHOLINE exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulphonylphenylacetic acid: An intermediate used in organic synthesis and pharmaceuticals.

    4-Methylbenzenemethanesulfonyl chloride: A related compound used in the synthesis of sulfonamides.

Uniqueness

4-[(4-METHYLPHENYL)METHANESULFONYL]MORPHOLINE is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-[(4-methylphenyl)methylsulfonyl]morpholine

InChI

InChI=1S/C12H17NO3S/c1-11-2-4-12(5-3-11)10-17(14,15)13-6-8-16-9-7-13/h2-5H,6-10H2,1H3

InChI Key

ILOYPWVVTODNBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCOCC2

Origin of Product

United States

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